molecular formula C7H9NO3 B12875616 1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone

1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone

Cat. No.: B12875616
M. Wt: 155.15 g/mol
InChI Key: ZBQUIZXVRIKSEV-UHFFFAOYSA-N
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Description

1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment with sp or sp2 hybridized carbon atoms . The reaction conditions often involve mild temperatures and the presence of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the isoxazole ring, leading to a wide range of derivatives.

Scientific Research Applications

1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The presence of the isoxazole ring allows for versatile interactions with biological macromolecules, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Phenyl-isoxazol-5-yl)-ethanone
  • 1-(5-Methylisoxazol-3-yl)ethanone
  • 1-(3-Isoxazolyl)ethanone

Uniqueness

1-(5-(1-Hydroxyethyl)isoxazol-3-yl)ethanone is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications. Additionally, the hydroxyethyl group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets and its overall pharmacokinetic profile .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

1-[5-(1-hydroxyethyl)-1,2-oxazol-3-yl]ethanone

InChI

InChI=1S/C7H9NO3/c1-4(9)6-3-7(5(2)10)11-8-6/h3,5,10H,1-2H3

InChI Key

ZBQUIZXVRIKSEV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NO1)C(=O)C)O

Origin of Product

United States

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